molecular formula C7H12O B14423019 Hepta-3,5-dien-1-ol CAS No. 85110-94-7

Hepta-3,5-dien-1-ol

Cat. No.: B14423019
CAS No.: 85110-94-7
M. Wt: 112.17 g/mol
InChI Key: WOWTZARDJWWOTN-UHFFFAOYSA-N
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Description

Hepta-3,5-dien-1-ol (C₇H₁₂O) is an unsaturated alcohol featuring conjugated double bonds at positions 3 and 3. Its (3E,5E)-stereoisomer was synthesized via Pd(0)-catalyzed reactions, yielding a colorless oil with inseparable byproducts . Key spectroscopic data includes:

  • ¹H NMR (CDCl₃, 400 MHz): δ = 6.11–5.98 (m, 2H, conjugated diene protons), 5.65–5.49 (m, 2H), 4.14–4.10 (m, 2H, hydroxyl-associated protons) .
  • Synthesis: Achieved in a three-step process with a 9% overall yield, highlighting challenges in purification due to persistent impurities .

Properties

CAS No.

85110-94-7

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

hepta-3,5-dien-1-ol

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h2-5,8H,6-7H2,1H3

InChI Key

WOWTZARDJWWOTN-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hepta-3,5-dien-1-ol can be synthesized through several methods. One common approach involves the aldol condensation of appropriate aldehydes followed by reduction. For instance, the reaction between 3-buten-2-one and formaldehyde in the presence of a base can yield this compound after reduction with a suitable reducing agent like lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions followed by catalytic hydrogenation. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Hepta-3,5-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form hepta-3,5-dien-1-one using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to hepta-3,5-dien-1-amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride to form hepta-3,5-dien-1-chloride.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Thionyl chloride (SOCl2), pyridine as solvent.

Major Products:

    Oxidation: Hepta-3,5-dien-1-one.

    Reduction: Hepta-3,5-dien-1-amine.

    Substitution: Hepta-3,5-dien-1-chloride.

Scientific Research Applications

Hepta-3,5-dien-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of hepta-3,5-dien-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The conjugated double bonds can participate in electron transfer reactions, affecting cellular redox states and signaling pathways .

Comparison with Similar Compounds

Hexa-2,5-dien-1-ol Derivatives

Example Compounds :

  • (2E,5Z)-5-(4-Methoxyphenyl)-6-boronate hexa-2,5-dien-1-ol (Compound 6/6’)
  • (2E,5E)-6-boronate-5-trimethylsilyl hexa-2,5-dien-1-ol (Compound 7)
Property Hepta-3,5-dien-1-ol Hexa-2,5-dien-1-ol Derivatives
Structure Linear diene, no substituents Boronate esters, aryl, or silyl groups
Synthesis Yield 9% (three steps) 43–71% (single-step)
Key Applications Carbamate synthesis Cross-coupling precursors
Spectroscopic Features Conjugated diene (δ 5.5–6.1) Downfield shifts from electron-withdrawing groups (e.g., CF₃: δ 6.5–7.0)

Analysis: The boronate-functionalized dienols in exhibit higher synthetic yields (43–71%) due to optimized catalytic conditions and stabilizing substituents (e.g., trifluoromethyl groups). These groups enhance steric and electronic control during synthesis, unlike the simpler this compound, which suffers from low yield and purification challenges .

Cyclothis compound

Key Data :

  • CAS No.: 1121-63-7
  • Molecular Formula : C₇H₁₀O (cyclic)
Property This compound Cyclothis compound
Structure Linear conjugated diene Cyclic conjugated diene
Molecular Weight 112.17 g/mol 110.16 g/mol
Stability Moderate (linear conjugation) Higher (cyclic conjugation reduces strain)
Applications Polymer/pharmaceutical intermediates Ligands, fragrance chemistry

Analysis: The cyclic analog benefits from reduced ring strain and enhanced stability due to conjugation within the seven-membered ring. This structural difference likely makes Cyclothis compound more suitable for applications requiring rigid frameworks, such as organometallic ligands .

Phenyl-Substituted Dienols and Triynols

Examples :

  • 7-Phenyl-hepta-4,6-diyne-2-ol
  • 6-phenylhexa-1-en-3,5-diyn-1-ol
Property This compound Phenyl-Substituted Analogs
Bonding Double bonds (diene) Triple bonds (diynes) + double bonds
Reactivity Electrophilic addition Radical polymerization, cycloadditions
Electronic Effects Conjugation stabilizes diene Aryl groups enhance π-π interactions

Analysis : Phenyl and acetylene substituents introduce extended conjugation and electronic diversity. For instance, 7-Phenyl-hepta-4,6-diyne-2-ol’s triple bonds enable unique reactivity in cycloadditions, contrasting with this compound’s preference for electrophilic additions .

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